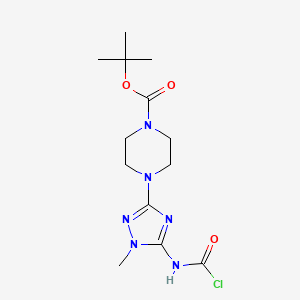
tert-Butyl 4-(5-((chlorocarbonyl)amino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl 4-(5-((chlorocarbonyl)amino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H21ClN6O3 and its molecular weight is 344.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl 4-(5-((chlorocarbonyl)amino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate (CAS Number: 1951441-30-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.
- Molecular Formula : C13H21ClN6O3
- Molecular Weight : 344.80 g/mol
- Structure : The compound features a piperazine ring substituted with a triazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key physiological processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to metabolic pathways, potentially influencing the biosynthesis of neurotransmitters or other critical biomolecules.
- Receptor Modulation : It might interact with receptors in the central nervous system, affecting neurotransmission and neuroprotection.
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various in vitro and in vivo assays.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant effects on cell viability and apoptosis in different cell lines. For instance:
- Cell Viability Assays : Research indicated that treatment with this compound resulted in increased cell viability in astrocyte cultures exposed to amyloid-beta (Aβ) peptides, suggesting a neuroprotective effect against oxidative stress and inflammation .
In Vivo Studies
In vivo studies have further validated the potential therapeutic applications of this compound:
Case Study Examples:
- Neuroprotective Agents : Compounds with similar structures have been evaluated for their ability to inhibit amyloidogenesis and protect neuronal cells from Aβ-induced toxicity.
- Cytokine Modulation : Similar compounds have been shown to modulate cytokine production in models of neuroinflammation, reducing levels of TNF-alpha and IL-6 .
属性
IUPAC Name |
tert-butyl 4-[5-(carbonochloridoylamino)-1-methyl-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN6O3/c1-13(2,3)23-12(22)20-7-5-19(6-8-20)11-16-10(15-9(14)21)18(4)17-11/h5-8H2,1-4H3,(H,15,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCDKJOKTMHSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN(C(=N2)NC(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501106535 |
Source


|
| Record name | 1-Piperazinecarboxylic acid, 4-[5-[(chlorocarbonyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501106535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-30-7 |
Source


|
| Record name | 1-Piperazinecarboxylic acid, 4-[5-[(chlorocarbonyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[5-[(chlorocarbonyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501106535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














